Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Significance of Pyrimidopyrimidines in Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, forming the basis of countless natural and synthetic therapeutic agents. derpharmachemica.comresearchgate.net The pyrimidine (B1678525) ring itself is a fundamental component of life, forming the structure of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.comnumberanalytics.comnih.gov When a pyrimidine ring is fused with another, as in pyrimidopyrimidines, the resulting bicyclic system exhibits a broad spectrum of pharmacological properties. researchgate.netderpharmachemica.com
The significance of the pyrimidopyrimidine scaffold stems from its proven versatility and wide range of biological activities. nih.gov Researchers have extensively documented the potential of these fused heterocycles across numerous therapeutic areas. researchgate.netnih.gov Their ability to act as bioisosteres for naturally occurring purines allows them to interact with a variety of biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This has led to the development of pyrimidopyrimidine derivatives as potent agents in several key areas of medicine.
The diverse medicinal applications investigated for the pyrimidopyrimidine scaffold are summarized below:
| Medicinal Application | Description |
| Anticancer | Derivatives have shown the ability to inhibit the growth of cancer cells and are explored as inhibitors of specific targets like Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). researchgate.netnih.govnih.gov |
| Antiviral | The scaffold is a component of compounds investigated for activity against various viruses. researchgate.netnih.gov |
| Antibacterial | Certain pyrimidopyrimidine derivatives have demonstrated efficacy against bacterial strains. researchgate.netnih.gov |
| Anti-inflammatory | The chemical structure has been associated with anti-inflammatory effects. nih.govderpharmachemica.com |
| Antihypertensive | Some compounds based on this scaffold have been studied for their potential to lower blood pressure. nih.gov |
| Antioxidant | Research has identified antioxidant properties in some derivatives. researchgate.netmdpi.com |
| Neuroprotective | Novel pyrimidopyrimidines have been synthesized and evaluated for their ability to protect nerve cells. mdpi.com |
| Hepatoprotective | Certain derivatives have been investigated for their potential to protect the liver. researchgate.netnih.gov |
This wide range of activities underscores the chemical and biological importance of the pyrimidopyrimidine nucleus, making it a continuous focus for the design and synthesis of new drug candidates. gsconlinepress.comnih.gov
Historical Context of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Research
The systematic investigation of the pyrimido[4,5-d]pyrimidine (B13093195) ring system has a history stretching back several decades. Foundational work on the synthesis and basic chemistry of this class of compounds was published as early as 1960 in the Journal of the American Chemical Society. acs.org This early research laid the groundwork for future explorations into the properties and potential applications of its derivatives.
Initial studies often centered on fundamental synthesis methodologies, exploring reactions to create the fused-ring structure. researchgate.net For instance, research demonstrated that 6-aminouracil (B15529) derivatives could serve as key starting materials for synthesizing the pyrimido[4,5-d]pyrimidine core. researchgate.net Over time, the focus of the research evolved from pure synthesis to the targeted design and biological evaluation of specific derivatives.
In recent years, research on this compound and its analogs has become highly specialized. It has been identified as a valuable scaffold for developing potent and selective enzyme inhibitors. nih.govnih.gov For example, significant research efforts in the late 2010s focused on designing derivatives of this dione (B5365651) as inhibitors of Bruton's tyrosine kinase (BTK) for applications in B-cell malignancies and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) to overcome resistance in non-small cell lung cancer. nih.govnih.govresearchgate.net This shift from general synthesis to targeted drug discovery highlights the compound's growing importance in modern medicinal chemistry.
Scope and Research Focus of the Outline
This article is strictly focused on the academic and research aspects of this compound. It aims to provide a concise yet thorough overview based on the existing scientific literature, structured by the core topics of significance, historical context, and specific areas of research.
The primary research focus for this compound and its derivatives can be categorized into several key areas:
Medicinal Chemistry: The design and synthesis of novel derivatives as potent and selective inhibitors of key biological targets, particularly protein kinases like EGFR and BTK. nih.govnih.gov This includes establishing structure-activity relationships (SAR) to optimize inhibitory activity and selectivity. nih.gov
Neurodegenerative Disease: The investigation of its derivatives for potential therapeutic use in conditions like Alzheimer's disease, focusing on properties such as neuroprotection and inhibition of Aβ peptide aggregation. mdpi.com
Synthetic Methodology: The development of efficient and sustainable synthetic routes, including solid-phase synthesis and multicomponent reactions, to access this heterocyclic system. researchgate.netresearchgate.net
This article will adhere to these specific areas of academic inquiry, excluding any discussion of clinical dosage, administration, or safety profiles to maintain a clear focus on the foundational chemistry and research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-2-8-4(3)9-6(12)10-5/h1-2H,(H2,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPZDNYWVYUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359031 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-00-9 | |
| Record name | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involve sequential reactions to build the bicyclic ring system. These approaches, while sometimes yielding unsatisfactory results or requiring tedious work-ups, provide a foundational understanding of the molecule's construction. researchgate.net
A notable multi-step synthesis has been developed to create 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.govnih.gov This method offers the advantage of selectively introducing a variety of substituents at four different positions (N-1, N-3, C-5, and C-7), allowing for the creation of a diverse library of compounds for biological evaluation. nih.govnih.govdocksci.com
Table 1: Overview of a Six-Step Synthesis for Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Acylation | Acid Chloride, LiHMDS | Addition of a substituent precursor at the C5 position. |
| 2 | Cyclization | Hydrazine hydrate (NH₂NH₂·H₂O) | Formation of the second pyrimidine (B1678525) ring. |
| 3 | Deamination | Sodium Nitrite (NaNO₂) | Removal of the amino group introduced by hydrazine. |
| 4 | Triflation | Triflic anhydride (Tf₂O), Et₃N | Activation of the C4-hydroxyl for substitution. |
Cyclocondensation reactions represent a more direct and often more efficient approach to the pyrimido[4,5-d]pyrimidine (B13093195) core. These reactions, frequently employing multicomponent strategies, involve the simultaneous reaction of several starting materials in a single pot to form the final bicyclic product.
6-Amino-1,3-dimethyluracil is a versatile and crucial precursor in the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. chemicalbook.com It acts as a binucleophile, meaning it has two nucleophilic centers: the nitrogen of the amino group and the carbon atom at the 5-position. researchgate.net This dual reactivity is exploited in various synthetic strategies. researchgate.net
A common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and an aldehyde, such as formaldehyde or aromatic aldehydes. nih.govnih.govresearchgate.net Typically, these components are reacted in a 1:1:2 molar ratio to yield the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.netnih.govnih.govresearchgate.net This reaction is stirred at a moderate temperature (e.g., 35 °C) for a couple of hours and then left to stand, allowing the product to precipitate. nih.gov
Furthermore, reacting 6-amino-1,3-dimethyluracil with diamines and formaldehyde in a 2:1:4 molar ratio leads to the formation of bis-pyrimido[4,5-d]pyrimidin-2,4-diones. nih.govnih.govresearchgate.net These reactions highlight the utility of 6-aminouracils as foundational building blocks for complex heterocyclic structures. researchgate.net
Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones from 6-Amino-1,3-dimethyluracil
| Reactants (Molar Ratio) | Aldehyde | Amine | Product Type |
|---|---|---|---|
| 6-Amino-1,3-dimethyluracil : Amine : Aldehyde (1:1:2) | Formaldehyde, Piperonal, p-Anisaldehyde, Furfural | p-Anisidine, m-Nitroaniline, 2-Aminothiazole | Substituted Pyrimido[4,5-d]pyrimidine-2,4-diones |
Barbituric acid and its derivatives are key starting materials in multicomponent reactions for synthesizing the pyrimido[4,5-d]pyrimidine core. nih.gov These reactions, often following a Biginelli-like pathway, provide an efficient route to various substituted derivatives. nih.govmdpi.com
One proficient method involves the one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea. nih.gov This condensation reaction, when catalyzed by ceric ammonium (B1175870) nitrate (CAN) in refluxing water, produces 5-aryl-7-(oxo or thioxo)-hexahydro-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in excellent yields. nih.gov Similarly, substituted pyrimido[4,5-d]pyrimidinones can be synthesized through a three-component tandem annulation of arylglyoxalmonohydrates with 1,3-dimethylbarbituric acid and thiourea, catalyzed by bases like DABCO or L-proline. mdpi.com
Microwave irradiation has also been employed to synthesize 5-(1H-indol-3-yl)-5,8-dihydropyrimido[4,5-d]pyrimidines from 2,3-disubstituted indoles, barbituric or thiobarbituric acids, and urea or thiourea in dry media. nih.gov
The combination of urea or thiourea with aldehydes and a 1,3-dicarbonyl compound is a hallmark of the Biginelli reaction, which has been adapted for the synthesis of pyrimido[4,5-d]pyrimidines. nih.gov In this context, barbituric acid serves as the 1,3-dicarbonyl component. nih.gov
The multicomponent condensation of an aromatic aldehyde, barbituric acid, and urea (or thiourea) in equivalent amounts, typically in refluxing methanol, yields a series of 5-aryl-7-(oxo or thioxo)-hexahydro-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This one-pot synthesis is an efficient way to construct the bicyclic system with substitution at the 5-position determined by the choice of aldehyde. nih.gov The use of thiourea instead of urea leads to the corresponding 7-thioxo derivatives. nih.gov
Table 3: Biginelli-Type Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| 1,3-Dicarbonyl | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Barbituric acid | Aryl aldehydes | Urea or Thiourea | Ceric Ammonium Nitrate (CAN) / Refluxing water | 5-Aryl-7-(oxo or thioxo)-tetrahydropyrimido[4,5-d]pyrimidine-diones |
| Barbituric acid | Aryl aldehydes | Urea or Thiourea | Refluxing methanol | 5-Aryl-7-(oxo or thioxo)-hexahydro-pyrimido[4,5-d]pyrimidine-diones |
The inherent enamine character of 6-aminouracil (B15529) derivatives makes them suitable substrates for transformations leading to the pyrimido[4,5-d]pyrimidine ring system. nih.gov The reactivity of the enamine allows for facile construction of the fused ring through reactions that exploit its nucleophilicity. nih.govnih.govresearchgate.net
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (which exists in tautomeric equilibrium with its enamine form) with primary amines and aldehydes is a prime example of this transformation. nih.govnih.gov This multicomponent reaction proceeds via a double Mannich reaction mechanism, leading to the annulation of the second pyrimidine ring. nih.govnih.gov
In other routes, 6-amino-1,3-dimethyluracil can react with Schiff bases followed by treatment with formaldehyde, or with phenyl isothiocyanate followed by annulation with benzaldehyde, to yield differently substituted pyrimido[4,5-d]pyrimidine derivatives, including spiro and thione-containing compounds. nih.gov
Cyclocondensation Reactions of Key Precursors
Advanced and Green Chemistry Synthesis Techniques
In recent years, a paradigm shift towards green and sustainable chemistry has influenced the design of synthetic routes for pharmaceutical compounds. For the synthesis of this compound and its derivatives, several advanced techniques have been employed to align with these principles. These methods not only enhance the efficiency of the synthesis but also minimize the environmental impact.
Microwave Irradiation Methods
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various pyrimido[4,5-d]pyrimidine derivatives. researchgate.netatmiyauni.ac.incitedrive.com
In a notable example, a one-pot, three-component reaction involving bis-aldehydes, barbituric acid, and substituted amines was carried out under microwave irradiation in the absence of a catalyst to produce fused pyrimido[4,5-d]pyrimidine systems. citedrive.com This catalyst-free approach under microwave conditions highlights the efficiency and environmental friendliness of this method. researchgate.netcitedrive.com Another study demonstrated the synthesis of pyrimido[4,5-d]pyrimidine derivatives on a solid support of alumina under microwave irradiation, which avoids the hazards of solution-phase reactions and reduces reaction times from minutes to seconds. researchgate.net
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Barbituric acid, Aldehyde, Urea/Thiourea | Water | Not Specified | High | semanticscholar.org |
| 2-Thiobarbituric acid, Guanidine, Aldehyde derivatives | 8 mol% I2, Water, Microwave | 5 min | Not Specified | atmiyauni.ac.in |
| Bis-aldehydes, Barbituric acid, Substituted amines | Catalyst-free, Microwave | 10 min | Excellent | researchgate.net |
| Various aldehydes, Pyrimidiones, 1,3-Cyclohexanediones | Ethylene glycol, Microwave (480 W, 85°C) | 6-9 min | Not Specified | researchgate.net |
| 2-Chloro-3-formylquinolines, Urea/Thiourea | PTSA, Solvent-free, Microwave | Not Specified | Good to Excellent | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This technique has been applied to the synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives, which are structurally related to the pyrimido[4,5-d]pyrimidine core. In one study, a three-component, one-pot cyclocondensation of 6-aminopyrimidinone derivatives, dimedone, and aromatic aldehydes was successfully carried out using ultrasound irradiation. royalsocietypublishing.orgnih.gov This method proved to be efficient, offering good yields without the need for metallic catalysts and providing a simple experimental procedure. royalsocietypublishing.orgnih.gov The application of ultrasound has been shown to shorten reaction times and improve yields in the synthesis of various heterocyclic compounds. researchgate.net
| Reactants | Solvent/Conditions | Reaction Time | Yield | Reference |
| 6-Aminopyrimidinones, Dimedone, Aromatic aldehydes | Acetic acid, Ultrasound | Not Specified | Good | royalsocietypublishing.orgnih.gov |
| Chalcones, Thiourea | Not Specified, Ultrasound | 20-30 min | High | researchgate.net |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, often conducted under neat conditions or using solid-state grinding, can lead to improved safety, reduced environmental pollution, and simplified work-up procedures. Several successful syntheses of pyrimido[4,5-d]pyrimidine derivatives and related structures have been reported under solvent-free conditions. rsc.org
For instance, the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has been achieved through a mechanochemical approach using a ball mill. rsc.org This one-pot, catalyst-free, and solvent-free method provides the desired products under mild reaction conditions. rsc.org Another example is the synthesis of pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines using a bio-based magnetic nanocatalyst under solvent-free conditions at 70°C. proquest.comsharif.edu
| Reactants | Catalyst/Conditions | Temperature | Yield | Reference |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-Indanedione/Dimedone, Aromatic aldehydes | Fe3O4@nano-cellulose/Sb(V) | 70°C | High | proquest.comsharif.edu |
| 1,3-Diketones, 6-Aminouracil, Aromatic aldehyde | Catalyst-free, Ball-milling | Not Specified | Not Specified | rsc.org |
| 2-Aminobenzothiazole, Ethyl acetoacetate, Aromatic aldehyde | Fe3O4@nano-cellulose/Sb(V) | 90°C | High | researchgate.net |
Catalysis in this compound Synthesis
The use of catalysts is fundamental in modern organic synthesis to enhance reaction rates and selectivity. In the context of green chemistry, the focus is on developing and utilizing catalysts that are efficient, reusable, and environmentally benign.
Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. p-Toluenesulfonic acid (p-TSA) and iodine have been employed as inexpensive and accessible Lewis acid catalysts for the synthesis of pyrimido[4,5-d]pyrimidine derivatives and related quinoline-fused analogues.
p-TSA has been used to catalyze the synthesis of 5-aryl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. It has also been utilized in the solvent-free microwave-induced synthesis of 2-oxopyrimido[4,5-b]quinolines. nih.gov
Iodine has also proven to be an effective catalyst. One study reported the synthesis of pyrimido[4,5-d]pyrimidine derivatives by reacting barbituric acid, an aldehyde, and urea or thiourea in the presence of 10 mol% iodine in distilled water. semanticscholar.org The optimal conditions were found to be 10 mol% I2 at 70°C for 4 hours, yielding the product in 65.45% yield. semanticscholar.org Another green synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives utilized an 8 mol% iodine catalyst in water under microwave irradiation for 5 minutes. atmiyauni.ac.in
| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |
| p-Toluenesulfonic Acid | Not Specified | Not Specified | Not Specified | sciprofiles.com | |
| Iodine (10 mol%) | Barbituric acid, Aldehyde, Urea/Thiourea | Water | 70°C | 65.45% | semanticscholar.org |
| Iodine (8 mol%) | 2-Thiobarbituric acid, Guanidine, Aldehyde derivatives | Water (Microwave) | Not Specified | Not Specified | atmiyauni.ac.in |
The development of magnetically recoverable nanocatalysts represents a significant advancement in sustainable catalysis. nih.govresearchgate.net These catalysts combine the high surface area and reactivity of nanoparticles with the ease of separation using an external magnet, allowing for their efficient recovery and reuse. nih.gov
A novel bio-based magnetic nanocatalyst, Fe3O4@nano-cellulose/Sb(V), has been successfully synthesized and utilized for the eco-friendly synthesis of pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines. proquest.comsharif.edusharif.edu The synthesis was performed via a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione or dimedone, and various aromatic aldehydes under solvent-free conditions at 70°C. proquest.comsharif.edu This catalyst could be easily separated from the reaction mixture with a magnet and reused for subsequent reactions with no significant loss in efficiency. researchgate.netsharif.edu The use of cellulose, a renewable biopolymer, as a support for the magnetic nanoparticles further enhances the green credentials of this catalytic system. researchgate.net
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
| Fe3O4@nano-cellulose/Sb(V) | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-Indanedione/Dimedone, Aromatic aldehydes | Solvent-free, 70°C | High yield, Easy magnetic separation, Reusability, Eco-friendly | proquest.comsharif.edusharif.edu |
| Fe3O4@nano-cellulose/TiCl | 2-Aminobenzothiazole, Ethyl acetoacetate, Aldehydes | Solvent-free, 70°C | Recyclable, Active catalyst | rsc.org |
| Fe3O4@nano-cellulose/Cu(II) | Not specified for pyrimido[4,5-d]pyrimidines | Not Specified | Bio-based, Magnetically recoverable | rsc.org |
Ionic Liquid Mediated Synthesis
The use of ionic liquids as reaction media and catalysts has gained prominence as a green chemistry approach for the synthesis of complex heterocyclic systems, including pyrimido[4,5-d]pyrimidine-2,4-dione and its derivatives. These methods often offer advantages such as operational simplicity, high yields, short reaction times, and the potential for catalyst reusability.
One notable method involves a three-component, one-pot reaction for the synthesis of 5,7-disubstituted-1,3-dimethyl-5,6-dihydro-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. This reaction utilizes 6-amino-1,3-dimethyluracil, various aldehydes, and 2-benzylisothiourea hydrochloride. The synthesis is efficiently promoted by the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIm]Br) under solvent-free conditions. A key benefit of this approach is the straightforward workup and the ability to recover and reuse the ionic liquid, enhancing the environmental friendliness of the process.
Another efficient, one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives employs a novel DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquid catalyst, specifically [C4(DABCO-SO3H)2]·4ClO4. This method demonstrates high yields and is characterized by short reaction times and an easy work-up procedure for isolating the products. The catalyst is readily prepared and can be reused multiple times without a significant loss of activity, highlighting its practical utility in synthetic chemistry.
The table below summarizes the key features of these ionic liquid-mediated synthetic approaches.
| Ionic Liquid/Catalyst | Reactants | Key Features |
| 1-Butyl-3-methylimidazolium bromide ([BMIm]Br) | 6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea hydrochloride | Three-component reaction, Solvent-free, Reusable ionic liquid |
| [C4(DABCO-SO3H)2]·4ClO4 | Barbituric acid, Aldehyde, Urea/Thiourea | One-pot synthesis, High yields, Short reaction times, Reusable catalyst |
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of the pyrimido[4,5-d]pyrimidine core, particularly through multicomponent reactions, proceeds via a well-postulated mechanistic pathway. A common and efficient strategy is the Biginelli-type reaction involving an aldehyde, a β-dicarbonyl compound (such as barbituric acid), and urea or thiourea.
The proposed reaction mechanism can be described in the following key steps:
Knoevenagel Condensation : The reaction is initiated by the condensation between an aldehyde and barbituric acid. This acid-catalyzed step results in the formation of an arylidenebarbituric acid intermediate. The catalyst, often a Brønsted or Lewis acid, activates the aldehyde's carbonyl group, facilitating the nucleophilic attack by the active methylene group of the barbituric acid, followed by dehydration.
Michael Addition : The second step involves the nucleophilic addition of urea to the α,β-unsaturated carbonyl system of the arylidenebarbituric acid intermediate. This Michael-type addition forms a new carbon-nitrogen bond and creates an open-chain ureide intermediate.
Intramolecular Cyclization and Dehydration : The final step is an intramolecular cyclization of the ureide intermediate. A nucleophilic attack by the terminal amino group of the urea moiety onto one of the carbonyl groups of the barbituric acid ring leads to the formation of a six-membered dihydropyrimidine ring. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, fused this compound ring system. nih.gov
This sequence of Knoevenagel condensation, Michael addition, and cyclocondensation provides a convergent and atom-economical route to the desired heterocyclic scaffold. The exact nature of intermediates and transition states can be influenced by the specific reactants, catalysts, and reaction conditions employed.
Synthesis of Substituted this compound Analogues
The development of general and versatile synthetic routes to substituted this compound analogues is crucial for exploring their structure-activity relationships in various biological contexts. Research has led to multi-step synthetic sequences that allow for the selective introduction of a wide variety of substituents at the N-1, N-3, C-5, and C-7 positions. nih.gov
A particularly effective six-step synthesis has been developed to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov This route offers significant flexibility in varying the substituents at all four positions. The key steps are outlined below:
Starting Material : The synthesis begins with a 1,3-disubstituted 6-aminouracil, which determines the substituents at the N-1 and N-3 positions of the final product.
Acylation : The 6-amino group is acylated.
Amide Formation : The uracil (B121893) ring is further functionalized to introduce a precursor for the C-5 substituent.
Hydrazine-induced Cyclization : A crucial step involves a cyclization reaction induced by hydrazine, which forms the second pyrimidine ring. This is a key transformation that builds the fused heterocyclic core. nih.gov
N-N Bond Cleavage : The resulting intermediate from the hydrazine cyclization contains an N-N bond, which is subsequently cleaved.
Alkylation/Arylation : The final step involves the introduction of the C-7 substituent via alkylation or other coupling reactions.
The following table provides an overview of the general steps and the positions at which substituents can be varied.
| Step | Description | Position(s) Substituted |
| 1 | Choice of starting 1,3-disubstituted 6-aminouracil | N-1, N-3 |
| 2-3 | Acylation and subsequent reactions | C-5 precursor introduced |
| 4-5 | Hydrazine-induced cyclization and N-N bond cleavage | Fused pyrimidine ring formation |
| 6 | Final functionalization (e.g., alkylation) | C-7 |
By carefully selecting the starting materials (different uracils), acylation reagents, and alkylation reagents, a diverse library of compounds can be synthesized for biological evaluation. nih.gov
Biological Activities and Pharmacological Potential of Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione Derivatives
Anticancer and Antitumor Activities
The fight against cancer has seen the exploration of numerous chemical entities, and pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown considerable promise in this arena. Their mechanisms of action are multifaceted, ranging from inducing cancer cell death to inhibiting critical signaling pathways.
Inhibition of Cancer Cell Proliferation and Apoptosis Induction
A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger their programmed cell death, a process known as apoptosis. Several studies have highlighted the ability of this compound derivatives to achieve this. For instance, certain derivatives have been shown to significantly inhibit the growth of various cancer cell lines. This antiproliferative effect is often coupled with the induction of apoptosis. Research has demonstrated that these compounds can trigger apoptosis in pancreatic ductal adenocarcinoma (PDAC) cell lines and patient-derived organoids. biorxiv.org The mechanism can involve the loss of plasma membrane asymmetry, a hallmark of apoptosis. biorxiv.org
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 8a, 8b, 8d | A-549 (Lung Carcinoma) | Potent cytotoxic activity. nih.gov | nih.gov |
| 8a, 8d | PC-3 (Prostate Cancer) | More potent than the reference drug. nih.gov | nih.gov |
| 14g | K-562 (Leukemia), RPMI-8226 (Leukemia), HCT-116 (Colon Cancer), LOX IMVI (Melanoma), MCF7 (Breast Cancer) | High antiproliferative activity. rsc.org | rsc.org |
| 16c | Various (60 cell lines) | High cytotoxic activity, in some cases exceeding the standard drug. rsc.org | rsc.org |
| GNF-7, SIJ1263 | Hepatocellular Carcinoma (HCC) cells | Potent anti-proliferative activities and apoptosis induction. nih.gov | nih.gov |
Targeting Specific Kinases
Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers. This compound derivatives have been designed and synthesized to selectively target and inhibit specific kinases involved in cancer progression.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in non-small cell lung cancer (NSCLC). Derivatives of this compound have been developed as third-generation EGFR inhibitors. These compounds are designed to overcome resistance to earlier-generation inhibitors, particularly the T790M mutation, while showing less activity against wild-type EGFR. nih.gov One such compound, 20g , demonstrated significant inhibitory activity against EGFRL858R/T790M. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, which is often aberrantly activated in B-cell malignancies. A series of this compound derivatives have been identified as potent BTK inhibitors. nih.govresearchgate.net Compounds 17 and 18 showed strong BTK inhibitory activities, comparable to the established BTK inhibitor ibrutinib (B1684441). researchgate.net Notably, compound 17 exhibited a more selective profile over EGFR than ibrutinib. nih.govresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle progression, and their inhibition can halt cancer cell division. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and shown to be potent and selective inhibitors of CDK2. nih.gov These compounds effectively inhibited the proliferation of cultured human tumor cells. nih.gov
Role as Nucleic Acid Synthesis Intermediates or Inhibitors
The synthesis of DNA and RNA is fundamental for cell growth and division, making it an attractive target for anticancer drugs. Pyrimido[4,5-d]pyrimidine (B13093195) derivatives can interfere with this process. Some derivatives are synthesized from 6-aminouracil (B15529), a nucleobase analog, suggesting their potential to act as antimetabolites that disrupt nucleic acid synthesis. researchgate.net Furthermore, research into peptide-nucleic acids (PNAs) has incorporated a pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone (PPT) moiety as a universal base. nih.gov This indicates the structural compatibility of the pyrimidopyrimidine core with nucleic acid structures and its potential to interfere with their function. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has been identified as a target for some anticancer therapies, and inhibitors of this pathway can induce apoptosis in cancer cells. biorxiv.org
Modulation of B-Cell Receptor Signaling Pathways
As mentioned in the context of BTK inhibition, the B-cell receptor (BCR) signaling pathway is a critical driver in various B-cell cancers. nih.gov The aberrant activation of this pathway leads to the proliferation and survival of malignant B-cells. researchgate.net By potently inhibiting BTK, a key kinase in this cascade, this compound derivatives can effectively disrupt this signaling pathway. nih.govresearchgate.net This disruption leads to the inhibition of cancer cell proliferation and can induce cell cycle arrest, as observed with compounds 17 and 18 which arrested TMD8 cells in the G1 phase. nih.gov
Preclinical Efficacy in Xenograft Models
The ultimate test of a potential anticancer agent before human trials is its effectiveness in living organisms. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a crucial platform for this evaluation. A potent and selective EGFR inhibitor from the this compound class, compound 20g , has demonstrated outstanding antitumor efficiency in an H1975 xenograft mouse model. nih.gov This in vivo efficacy corroborates the in vitro findings and strongly supports the potential of this class of compounds for further development as clinical cancer therapeutics. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, derivatives of pyrimido[4,5-d]pyrimidine have also been investigated for their ability to combat microbial infections. Several synthesized derivatives have demonstrated notable antibacterial and antifungal activities. capes.gov.brnih.gov For instance, certain 3-alkyl derivatives of pyrimido[4,5-d]pyrimidines have shown interesting antibacterial and antifungal properties. nih.gov Another study reported that a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives exhibited potent antimicrobial activity. capes.gov.br The exploration of this scaffold for antimicrobial drug discovery continues to be an active area of research.
Antibacterial Efficacy (Gram-Positive and Gram-Negative)
Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. acgpubs.orgproquest.com Computational and in vitro studies have identified several compounds with potent activity. For instance, synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have shown significant antimicrobial effects. researchgate.net
Research has highlighted the efficacy of these compounds against various pathogens. In computational docking studies, certain pyrimido[4,5-d]pyrimidine derivatives exhibited strong binding affinities to proteins of bacteria such as Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli, and Shigella dysenteriae. proquest.comresearchgate.net Further in vitro testing of novel pyrimidine-2,4(1H,3H)-diones revealed that specific derivatives displayed enhanced activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). researchgate.net One study found that a particular derivative demonstrated strong effectiveness in preventing biofilm formation by P. aeruginosa, a critical factor in persistent infections, with an inhibition rate of 69%. researchgate.net
Table 1: Antibacterial Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound Type | Bacterial Strain | Activity/Finding | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine Derivatives | Bacillus cereus | High binding affinity in docking studies. | proquest.comresearchgate.net |
| Pyrimido[4,5-d]pyrimidine Derivatives | Pseudomonas aeruginosa | High binding affinity in docking studies. | proquest.comresearchgate.net |
| Pyrimido[4,5-d]pyrimidine Derivatives | Escherichia coli | High binding affinity in docking studies. | proquest.comresearchgate.net |
| Pyrimidine-2,4(1H,3H)-dione (OBP02) | Bacillus subtilis | Good antibacterial activity. | researchgate.net |
| Pyrimidine-2,4(1H,3H)-dione (OBP03) | Escherichia coli | Better activity than other tested compounds. | researchgate.net |
| Pyrimido[4,5-d]pyrimidine-2,5-dione Derivative (Compound 4) | Pseudomonas aeruginosa PAO1 | 69% inhibition of biofilm formation. | researchgate.net |
Antifungal Properties
The antifungal potential of pyrimido[4,5-d]pyrimidine derivatives has been well-documented against various fungal pathogens. benthamdirect.comacgpubs.orgproquest.com Studies have demonstrated their efficacy against species like Aspergillus flavus, Aspergillus niger, Candida spp., and Paracoccidioides brasiliensis. proquest.comnih.gov
In one study, newly synthesized pyrimido[4,5-d]pyridazinone-N-acylhydrazone hybrids were evaluated for their antifungal activity. Several compounds showed significant inhibition against P. brasiliensis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 64 µg/mL. nih.gov One derivative, in particular, exhibited a potent fungicidal profile with a Minimum Fungicidal Concentration (MFC) of 0.5 µg/mL and showed a synergistic effect with amphotericin B. nih.gov Computational analyses have also supported these findings, with docking studies showing high binding affinity of certain derivatives against proteins from Aspergillus flavus and Aspergillus niger. proquest.comresearchgate.net Furthermore, some pyrimidine-2,4(1H,3H)-diones have been found to possess better antifungal activity against Aspergillus niger and Penicillium marneffei compared to other synthesized variants. researchgate.net
Table 2: Antifungal Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound Type | Fungal Strain | Activity/Finding | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyridazinone-N-acylhydrazone (5a, 5f, 5i, 5k, 5m, 5n) | Paracoccidioides brasiliensis | Significant inhibition (MIC: 0.125-64 µg/mL). | nih.gov |
| Pyrimido[4,5-d]pyridazinone-N-acylhydrazone (5a) | Paracoccidioides brasiliensis | Potent fungicidal profile (MFC: 0.5 µg/mL). | nih.gov |
| Pyrimido[4,5-d]pyrimidine Derivatives | Aspergillus flavus | High binding affinity in docking studies. | proquest.comresearchgate.net |
| Pyrimido[4,5-d]pyrimidine Derivatives | Aspergillus niger | High binding affinity in docking studies. | proquest.com |
| Pyrimidine-2,4(1H,3H)-dione (OBP03) | Aspergillus niger & Penicillium marneffei | Better activity than other tested compounds. | researchgate.net |
Antiviral Activities (e.g., against HIV, Hepatitis B Virus, Herpes Simplex Virus)
The pyrimidine framework is a constituent of many antiviral drugs, and derivatives of pyrimido[4,5-d]pyrimidine are no exception, showing promise against a range of viruses. nih.gov Research has explored their efficacy against viruses including Human Immunodeficiency Virus (HIV), Hepatitis B and C, Herpes Simplex Virus (HSV), and various coronaviruses. proquest.comnih.govnih.gov
A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that while most derivatives had limited antiviral activity, some exhibited selective and remarkable efficacy against human coronaviruses HCoV-229E and HCoV-OC43. nih.gov The antiviral assays, based on the inhibition of virus-induced cytopathic effects (CPE), identified compounds with specific structural features, such as an amino-indane moiety, as being essential for this activity. nih.gov Computational studies have also been employed to screen these derivatives against viral proteins, including those from SARS-CoV-2, to identify potential inhibitors. acgpubs.orgproquest.com
Table 3: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound/Derivative | Virus | Activity/Finding | Reference |
|---|---|---|---|
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Remarkable and selective antiviral efficacy. | nih.gov |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidine (7a, 7b, 7f) | Human Coronavirus OC43 (HCoV-OC43) | Selective antiviral effects. | nih.gov |
| Pyrimido[4,5-d]pyrimidine Derivatives | SARS-CoV-2 | Investigated as potential inhibitors through computational docking. | acgpubs.orgproquest.com |
| Pyrimidine Derivatives | General (Influenza, RSV, Dengue, Herpes, Hepatitis B/C, HIV) | Reported to inhibit a wide range of viruses. | nih.gov |
Other Therapeutic Activities
Anti-inflammatory Effects
Derivatives of the pyrimidine nucleus are known to possess significant anti-inflammatory properties, with some analogues already in clinical use. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin (B15479496) synthesis. nih.gov
Research into pyrimido[4,5-b]quinolines, a related fused pyrimidine structure, has shown potent anti-inflammatory and analgesic activities. researchgate.net Studies on various pyrimidine derivatives indicate they can suppress the production of prostaglandins, nitric oxide, and various pro-inflammatory cytokines. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their inhibitory potential against COX enzymes, demonstrating their promise as anti-inflammatory agents. nih.gov The broad anti-inflammatory potential of the pyrimido[4,5-d]pyrimidine class of compounds continues to be an active area of investigation. nih.govbenthamdirect.com
Antioxidant Potential
Oxidative stress, caused by an excess of free radicals, is implicated in numerous diseases. ijpsonline.com Pyrimidine derivatives have emerged as effective "free radical scavengers" with the ability to mitigate oxidative damage. ijpsonline.com Several pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant capacity. researchgate.netsemanticscholar.orgmdpi.comui.ac.id
In one study, four pyrimido[4,5-d]pyrimidine derivatives were synthesized and tested for their antioxidant activity. The compound 5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione was found to have the best activity, with an IC50 value of 10.11 ppm in a DPPH free radical scavenging assay. semanticscholar.orgui.ac.id Another study focusing on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds as promising antioxidants through neuroprotection analysis against H₂O₂ and Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com One particular compound showed an ORAC value 1.6 times more active than the standard, Trolox. mdpi.com These findings underscore the potential of this chemical scaffold in developing new antioxidant agents. ijpsonline.com
Antihypertensive Properties
Certain pyrimido[4,5-d]pyrimidine derivatives have been investigated for their cardiovascular effects, including antihypertensive properties. semanticscholar.org The mechanism often involves activity as calcium channel blockers. mdpi.com For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a fused pyrimidine ring, were tested for their ability to reduce blood pressure in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds showed significant activity at low oral doses and demonstrated alpha-adrenoceptor blocking effects. nih.gov
More recent research on novel pyrimidine derivatives identified compounds with antihypertensive properties comparable to the reference drug Nifedipine. mdpi.com These compounds were evaluated for both in vivo antihypertensive activity and in vitro calcium channel blocking activity, with several showing promising results in both assays. mdpi.com These studies suggest that the pyrimidine scaffold is a valuable starting point for the design of new antihypertensive agents.
Antiallergic Applications
A comprehensive review of scientific databases and literature reveals a lack of specific studies investigating the antiallergic potential of compounds with the core structure of this compound. While research into the broader class of pyrimidine derivatives has occasionally touched upon antihistaminic and antiallergic properties, these findings have not been specifically attributed to or focused on the this compound scaffold. Therefore, there is no currently available data to report on the antiallergic applications of this specific compound or its derivatives.
Antileishmanial Activity
Investigations into the antiprotozoal activity of various heterocyclic compounds have been conducted; however, there is no specific, published research demonstrating the antileishmanial activity of this compound or its derivatives. Studies on related but structurally distinct isomers, such as pyrimido[5,4-d]pyrimidines, have shown some activity against Leishmania species. Nevertheless, due to the strict focus on the this compound scaffold, and the lack of direct studies, no data on its antileishmanial potential can be presented.
Analgesic and Antiparkinsonian Potential
A thorough search of the scientific literature did not yield any studies specifically investigating the analgesic or antiparkinsonian properties of this compound or its derivatives. While some studies have explored the neuroprotective or analgesic effects of other fused pyrimidine systems, these findings are not directly applicable to the specified compound. Research on a related but different compound, pyrimido[5,4-e] ontosight.aiekb.egtriazine-5,7(1H,6H)-dione derivatives, has indicated a cytoprotective effect against rotenone (B1679576) toxicity, a model relevant to Parkinson's disease research. However, no such studies have been reported for the this compound core.
Adenosine (B11128) Potentiating Agents
The role of this compound derivatives as adenosine potentiating agents has not been documented in the available scientific literature. In contrast, some research on related heterocyclic systems has focused on their activity as adenosine receptor antagonists. There is currently no evidence to suggest that the this compound scaffold has been explored for or possesses adenosine potentiating effects.
Structure Activity Relationship Sar and Molecular Interaction Studies of Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione Derivatives
Elucidation of Structural Features Influencing Biological Activity
The pyrimido[4,5-d]pyrimidine (B13093195) core is a privileged scaffold in medicinal chemistry, partly due to its resemblance to the purine (B94841) bases found in DNA and RNA. mdpi.com This intrinsic feature allows it to be recognized by a variety of biological receptors and enzymes. The arrangement of nitrogen atoms and carbonyl groups within this fused heterocyclic system is crucial for forming key interactions with target proteins.
Research into related heterocyclic systems like pyrido[2,3-d]pyrimidines has shown that the pyrimidine (B1678525) ring must be activated by electron-donating groups to facilitate the cyclization reactions necessary for their synthesis. jocpr.com This highlights the importance of the electronic environment of the core structure. For derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, the dione (B5365651) moiety itself provides critical hydrogen bond donor and acceptor sites, which are fundamental to their binding capabilities. Studies on various derivatives have demonstrated that this core structure serves as an effective anchor within the binding sites of enzymes like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), forming the foundation upon which selectivity and potency are built. nih.govnih.gov
Impact of Substituent Groups on Pharmacological Profile
The substitution pattern on the this compound nucleus is a primary determinant of its pharmacological activity and selectivity. Strategic placement of different functional groups can dramatically enhance potency and modulate the therapeutic profile.
For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, specific substitutions on the pyrimido[4,5-d]pyrimidine core led to compounds with nanomolar potency. nih.govresearchgate.net Compounds 17 and 18 from one study emerged as highly potent BTK inhibitors with IC₅₀ values of 1.2 nM and 0.8 nM, respectively, comparable to the established drug ibrutinib (B1684441). nih.gov The substitution of an amino group was found to be more effective than a nitro group in enhancing BTK inhibitory activity. researchgate.net
Similarly, in the pursuit of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors to combat the T790M resistance mutation, a series of this compound derivatives were synthesized. nih.gov The most potent compound, 20g , demonstrated significant inhibitory activity and selectivity against the resistant EGFRL858R/T790M mutant. This highlights how targeted modifications can overcome specific clinical challenges like acquired drug resistance. nih.gov
In contrast, for a related pyrido[3,4-d]pyrimidine (B3350098) series targeting the CXCR2 receptor, the addition of an amino group at position 6 resulted in a complete loss of antagonistic activity, demonstrating that the impact of a substituent is highly context-dependent and specific to the target receptor. mdpi.com
Table 1: Impact of Substituents on BTK and EGFR Inhibition
| Compound | Target | Key Substituents | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 17 | BTK | Undisclosed specific substitutions | 1.2 nM | nih.gov |
| 18 | BTK | Undisclosed specific substitutions | 0.8 nM | nih.gov |
| 20g | EGFRL858R/T790M | Undisclosed specific substitutions | Potent and selective inhibition | nih.gov |
| Ibrutinib (Reference) | BTK | N/A | 0.6 nM | nih.gov |
Molecular Basis of Enzyme and Receptor Inhibition
Molecular docking studies have provided critical insights into how these derivatives interact with their target enzymes at an atomic level. The this compound scaffold typically anchors the molecule in the hinge region of the kinase domain, a common feature for many kinase inhibitors.
In the case of BTK inhibitors, computational modeling revealed the molecular basis for their high potency and their selectivity over EGFR. nih.gov Putative binding poses showed that the specific interactions formed by the derivatives within the BTK active site were responsible for their strong inhibitory effect. nih.govresearchgate.net For related pyrimidine scaffolds targeting other kinases, interactions such as hydrogen bonds with residues like Ser904 and Gly863, and π-π stacking with Tyr907 and His862, have been identified as crucial for binding. rsc.org
For the EGFR inhibitor 20g , molecular simulations were used to understand its potent and selective activity against the L858R/T790M mutant. nih.gov These models help elucidate how the compound's structure allows it to bind effectively to the mutated kinase while sparing the wild-type version, which is key to reducing side effects. nih.gov The ability to form specific hydrogen bonds and engage in favorable hydrophobic interactions, guided by the substituent groups, underpins the mechanism of inhibition.
Conformational Analysis and Binding Site Requirements
The three-dimensional shape (conformation) of a this compound derivative is critical for its biological activity, as it must fit precisely into the binding site of its target protein.
A study on a pyrimido[4,5-d]pyrimidine derivative with antidepressant properties established a direct relationship between the molecule's conformation and its activity. nih.gov Analysis of its spatial structure suggested that its specific shape was in accordance with binding to presynaptic alpha-receptor sites. nih.gov This indicates that not just the chemical nature but also the spatial arrangement of the atoms is a key determinant of function.
Computational Chemistry and Molecular Modeling Applications in Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione interact with their biological targets at the molecular level.
Research has extensively utilized molecular docking to elucidate the binding modes of these compounds with various enzymes and receptors. For instance, in the development of inhibitors for Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell malignancies, docking studies have been pivotal. nih.gov A series of this compound derivatives were identified as potent BTK inhibitors, with compounds 17 and 18 showing IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the established inhibitor ibrutinib (B1684441). nih.govresearchgate.net Docking simulations revealed the molecular basis for this high potency and its selectivity over other kinases like EGFR. nih.gov
In the field of antimicrobial research, docking studies have been employed to predict the binding affinity of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against microbial enzymes. researchgate.net For example, studies on hexahydropyrimido[4,5-d]pyrimidine derivatives showed significant binding energies against various targets. Compound 4a in one study, a derivative with a pyrazole (B372694) substituent, exhibited a strong binding affinity for the receptor-interacting protein kinase 2 (RIPK2) with a binding energy of -9.8 kcal/mol. atmiyauni.ac.in Other studies have explored interactions with targets like Aspergillus niger Esta, DNA gyrase subunit B, and CYP51B, with binding affinities ranging from -5.9 to -13.4 kcal/mol, highlighting the potential of these compounds as broad-spectrum antimicrobial agents. researchgate.net
| Compound/Derivative Series | Biological Target | Key Findings/Binding Energy | Reference |
|---|---|---|---|
| This compound derivatives (e.g., Compounds 17, 18) | Bruton's Tyrosine Kinase (BTK) | IC50 values of 1.2 nM and 0.8 nM. Docking elucidated the basis for high potency and selectivity over EGFR. | nih.govresearchgate.net |
| Hexahydropyrimido[4,5-d]pyrimidine derivative (Compound 4a) | Receptor-Interacting Protein Kinase 2 (RIPK2) | Binding energy of -9.8 kcal/mol. | atmiyauni.ac.in |
| Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives | Aspergillus Niger Esta, DNA gyrase subunit B, CYP51B | Binding affinities ranged from -6.2 to -13.4 kcal/mol. | researchgate.net |
| Thiosemicarbazide and thiazolidinone derivatives of pyrimidohexahydroquinoline | Mcl-1 enzyme | Binding energies of −8.97 and −8.90 kcal mol−1, respectively. | rsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways and Regioselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. In the context of this compound research, DFT studies have provided fundamental insights into reaction mechanisms and regioselectivity, which are crucial for optimizing synthetic routes.
DFT has been used to explore alternative reaction pathways in the synthesis of pyrimidine-containing compounds. For example, in reactions where the formation of either a purine (B94841) or a pyrimidine (B1678525) ring is possible, DFT calculations can determine the dominant pathway by evaluating the energy barriers of the transition states. researchgate.net Such studies have affirmed the preferential formation of the six-membered pyrimidine ring under specific catalytic conditions (e.g., CuCl2 in methanol). researchgate.net
Furthermore, DFT is employed to optimize the molecular structures of synthesized compounds and to calculate various electronic properties and reactivity descriptors. rsc.orgnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential (MEP) surfaces. nih.govrsc.org This information helps in understanding the distribution of electrons within the molecule, predicting sites susceptible to nucleophilic or electrophilic attack, and rationalizing the observed reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. rsc.orgrsc.org For instance, in pyrimidohexahydroquinoline derivatives, DFT calculations have shown that the HOMOs are typically spread over the pyrimidinone unit, while LUMOs are localized on other parts of the molecule, such as a nitrophenyl moiety, thereby explaining their chemical behavior. nih.gov
| DFT Application | System Studied | Key Insights Gained | Reference |
|---|---|---|---|
| Reaction Pathway Analysis | Synthesis of pyrimido[5,4-d]pyrimidine-2,8-dione | Evaluated energy barriers to affirm the formation of the six-membered pyrimidine ring as the major product. | researchgate.net |
| Structure Optimization & Reactivity | Pyrimidohexahydroquinoline derivatives | Calculated HOMO, LUMO, energy gaps, and dipole moments to describe structure and reactivity. HOMOs were found to be distributed over the pyrimidinone unit. | rsc.orgnih.gov |
| Interaction Analysis | N-(pyrimidyl)-ω-amino acids | Used MEP surfaces and QTAIM to rationalize noncovalent interactions like H-bonding and π-stacking. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound scaffold, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thus prioritizing the synthesis of the most promising candidates and saving significant resources.
QSAR studies have been successfully applied to pyrimido[4,5-d]pyrimidine derivatives, particularly in the search for new antimicrobial agents. In one such study, a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives were synthesized and tested for their antibacterial and antifungal activities. capes.gov.brnih.gov A QSAR investigation was then conducted to establish a correlation between various physicochemical parameters (descriptors) of the compounds and their observed antimicrobial potency. capes.gov.brnih.gov
The development of a QSAR model typically involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound in the series. Statistical methods, like multiple linear regression (MLR), are then used to build a model that links these descriptors to the biological activity. japsonline.com For example, a QSAR model for gemini (B1671429) quaternary ammonium (B1175870) surfactants against Escherichia coli yielded a high correlation coefficient (R²) of 0.891, indicating a strong predictive capability. japsonline.com The descriptors in such models can provide valuable information about the structural features that are either beneficial or detrimental to the desired activity. For pyrimido-isoquinolin-quinone derivatives, QSAR models highlighted that bulky atoms at specific positions were favorable for activity against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com These insights are instrumental in guiding the design of new analogs with enhanced efficacy.
| Compound Series | Biological Activity | QSAR Model Insights | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives | Antimicrobial (antibacterial and antifungal) | Established a correlation between physicochemical parameters and antimicrobial activity. | capes.gov.brnih.gov |
| Pyrimido-isoquinolin-quinone derivatives | Antibacterial (against MRSA) | The model indicated that bulky atoms in ortho or para positions enhanced activity. | mdpi.com |
| Gemini Quaternary Ammonium Surfactants | Antibacterial (against E. coli) | A highly predictive model (R² = 0.891) was developed using descriptors related to molecular weight distribution and charge. | japsonline.com |
Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione As a Privileged Scaffold in Drug Discovery
Design and Synthesis of Novel Therapeutic Agents Based on the Scaffold
The design of new drugs based on the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold often involves the strategic modification of its core structure to enhance affinity and selectivity for specific biological targets. Synthetic strategies are diverse, ranging from classical condensation reactions to modern multicomponent and solid-phase synthesis techniques.
A common synthetic approach involves the reaction of 6-aminouracil (B15529) derivatives with various electrophiles. researchgate.net For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes can yield various pyrimido[4,5-d]pyrimidine-2,4-dione ring systems. researchgate.net Multicomponent reactions (MCRs) are also employed to create these scaffolds in a single step, offering advantages in terms of efficiency and yield. researchgate.net
Solid-phase synthesis has also been utilized, allowing for the creation of libraries of 3-monosubstituted 1H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This method involves the reaction of a support-bound pyrimidine (B1678525) with isocyanates, followed by a base-catalyzed intramolecular ring closure. researchgate.net
Researchers have also explored the synthesis of related fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrimido[5,4-d]pyrimidines, to develop agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and GPR119 agonistic effects. derpharmachemica.comnih.govnih.gov For example, new pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed as potential COX-2 inhibitors. derpharmachemica.com The synthesis of these compounds often starts from 6-aminouracil derivatives and involves a one-step reaction with acetylacetone, benzoylacetone, or similar reagents. derpharmachemica.com
The following table provides a summary of synthetic methodologies for this compound and related scaffolds:
| Scaffold | Starting Materials | Key Reaction Type | Therapeutic Target/Application |
| Pyrimido[4,5-d]pyrimidine-2,4-dione | 6-Aminouracil derivatives, amines, aldehydes | Condensation/Multicomponent Reaction | General therapeutic agents |
| 3-Monosubstituted 1H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | Support-bound pyrimidine, isocyanates | Solid-Phase Synthesis | Library generation for screening |
| Pyrido[2,3-d]pyrimidine-1,4-diones | 6-Aminouracil derivatives, acetylacetone/benzoylacetone | Cyclocondensation | Anti-inflammatory (COX-2 inhibitors) |
| Pyrimido[5,4-d]pyrimidine derivatives | Not specified in detail | Not specified in detail | GPR119 agonists for type 2 diabetes |
| 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives, anthranilic acid | Cyclocondensation | Anticancer (EGFR inhibitors) |
Lead Compound Identification and Optimization Strategies
The identification of lead compounds from libraries of this compound derivatives is a critical step in the drug discovery process. This often involves high-throughput screening against specific biological targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
One notable example is the development of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.govresearchgate.net Through enzymatic inhibition assays, compounds 17 and 18 were identified as potent BTK inhibitors with IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the approved drug ibrutinib (B1684441). nih.gov Optimization strategies for this series included modifying substituents to enhance binding affinity and selectivity over other kinases like EGFR. nih.gov
In the realm of anticancer agents, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been optimized as inhibitors of the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to first-generation inhibitors. nih.gov Compound 20g from a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones emerged as a promising lead, demonstrating significant inhibitory activity against the EGFR L858R/T790M mutant. nih.govmedchemexpress.comfigshare.com
Optimization often involves computational modeling and docking studies to understand the binding interactions between the scaffold and the target protein. nih.gov This allows for rational design of new analogs with improved properties. For instance, the molecular basis for the potency of BTK inhibitors was elucidated through putative binding poses, guiding further structural modifications. nih.gov
The following table highlights key lead compounds and their optimization targets:
| Lead Compound | Target | Key Optimization Strategy |
| Compounds 17 & 18 | Bruton's tyrosine kinase (BTK) | Modification of substituents for enhanced potency and selectivity over EGFR. |
| Compound 20g | EGFR L858R/T790M mutant | Structural modifications to overcome drug resistance mutations. |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative 7c | COX-1/COX-2 | Ring annulation to achieve dual inhibition. rsc.org |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 | Antitumor (induces apoptosis) | Introduction of specific side chains to enhance cytotoxic activity. rsc.org |
Patent Analysis of this compound Derivatives
A review of patent literature reveals significant interest in this compound and its analogs for various therapeutic applications. The patents often claim novel series of compounds, their synthesis, and their use in treating specific diseases.
For example, patents have been filed for pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives as modulators of TRPC5 (Transient Receptor Potential Cation Channel Subfamily C Member 5), indicating their potential in treating disorders mediated by this ion channel. google.com Other patents describe the preparation of 4-anilinopyrido[3,4-d]pyrimidine prodrugs as kinase inhibitors for cancer treatment. nih.gov
The intellectual property landscape suggests a focus on developing inhibitors for various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The broad patent coverage for different substituted pyrimidopyrimidine scaffolds underscores their importance as "privileged structures" in drug discovery.
Preclinical Investigations and Translational Research (Excluding Dosage)
Preclinical studies are essential to evaluate the therapeutic potential of newly synthesized this compound derivatives before they can be considered for clinical trials in humans. These investigations typically involve in vitro and in vivo experiments to assess efficacy and mechanism of action.
In the context of cancer, preclinical studies have shown that certain this compound derivatives can significantly inhibit the proliferation of cancer cell lines. nih.gov For example, compounds 17 and 18, identified as potent BTK inhibitors, effectively inhibited the growth of Ramos and TMD8 lymphoma cell lines. nih.gov Furthermore, these compounds were shown to arrest the cell cycle in the G1 phase. nih.gov
In vivo studies using animal models are also a critical component of preclinical research. The lead EGFR inhibitor, compound 20g, demonstrated outstanding antitumor efficacy in a mouse xenograft model using H1975 cells, which harbor the EGFR L858R/T790M mutation. nih.govmedchemexpress.comfigshare.com This provides strong evidence for its potential as a third-generation EGFR inhibitor.
Translational research aims to bridge the gap between basic science and clinical application. The promising preclinical results for compounds like 20g suggest they are strong candidates for further development and potential translation into clinical use for treating non-small cell lung cancer patients with specific EGFR mutations. nih.govmedchemexpress.comfigshare.com
The following table summarizes key preclinical findings for selected this compound derivatives:
| Compound | Preclinical Model | Key Finding | Therapeutic Implication |
| Compounds 17 & 18 | Ramos and TMD8 lymphoma cell lines | Significant inhibition of proliferation and G1 phase cell cycle arrest. nih.gov | Potential treatment for B-cell malignancies. |
| Compound 20g | H1975 xenograft mouse model | Outstanding antitumor efficiency. nih.govmedchemexpress.comfigshare.com | Potential third-generation EGFR inhibitor for non-small cell lung cancer. |
| Pyrimido[5,4-d]pyrimidine derivative 4c | In vitro T. brucei and L. infantum assays | Potent activity against both parasites. nih.gov | Potential treatment for sleeping sickness and leishmaniasis. |
Advanced Characterization Techniques in Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity. For pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed to build a complete structural picture.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the pyrimido[4,5-d]pyrimidine (B13093195) framework.
In the ¹H NMR spectra of pyrimido[4,5-d]pyrimidine derivatives, the protons attached to nitrogen atoms (N-H) are particularly characteristic. These protons typically appear as singlet peaks in the downfield region, with chemical shifts often observed between δ 10.4 and 11.8 ppm, indicative of their acidic nature and involvement in hydrogen bonding. For example, in studies of related hexahydropyrimido[4,5-d]pyrimidine derivatives, singlet peaks for the -NH proton adjacent to a carbonyl group were consistently found in the δ 10.41–11.81 ppm range. researchgate.net
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbons (C=O) of the dione (B5365651) structure are highly deshielded and resonate at low field, typically around δ 160-170 ppm. The carbons within the fused heterocyclic rings appear at various shifts depending on their substitution and local electronic environment.
Table 1: Representative NMR Data for Pyrimido[4,5-d]pyrimidine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | N-H (Amide) | 10.4 - 11.8 | Singlet, position can vary with solvent and concentration |
| C-H (Aromatic/Heteroaromatic) | 7.0 - 9.5 | Chemical shift and multiplicity depend on substitution | |
| N-CH₃ (if substituted) | ~3.4 | Singlet | |
| ¹³C NMR | C=O (Carbonyl) | 150 - 175 | Characteristic downfield shift |
| C=C / C=N | 110 - 160 | Resonances for carbons within the fused rings | |
| N-CH₃ (if substituted) | ~30 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by characteristic absorptions corresponding to the N-H and C=O bonds.
The stretching vibrations of the N-H groups typically appear as a broad band in the region of 3100-3500 cm⁻¹. For instance, studies on related structures show N-H stretching vibrations around 3170 cm⁻¹. uni.lu The carbonyl (C=O) groups give rise to a very strong and sharp absorption band, generally found between 1650 and 1730 cm⁻¹. Research on similar scaffolds has identified strong carbonyl absorption bands in the 1502–1705 cm⁻¹ range. researchgate.net Additionally, C-N bond stretching is often observed in the 1100–1500 cm⁻¹ region. researchgate.net The presence and specific positions of these bands provide clear evidence for the dione structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3100 - 3500 | Medium-Strong, Broad |
| C=O | Stretching | 1650 - 1730 | Strong, Sharp |
| C=N / C=C | Stretching | 1500 - 1650 | Medium |
| C-N | Stretching | 1100 - 1500 | Medium |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the molecular formula is C₆H₄N₄O₂, resulting in a molecular weight of approximately 180.13 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for this class of compounds. ESI is a soft ionization technique that often results in a prominent protonated molecular ion [M+H]⁺, which for the parent compound would be observed at an m/z of approximately 181.1. In studies of derivatives, such as a trimethyl-substituted analog, the [M+H]⁺ ion was predicted at m/z 211.11896. uni.lu The development of high-performance liquid chromatography/electrospray ionization tandem mass spectrometric (HPLC/ESI-MS/MS) methods has also been crucial for the quantification of pyrimidopurine adducts formed from DNA. nih.gov
Table 3: Predicted ESI-MS Adducts for a Pyrimido[4,5-d]pyrimidine Derivative (1,3,6-trimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione)
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 211.11896 |
| [M+Na]⁺ | 233.10090 |
| [M-H]⁻ | 209.10440 |
| [M+K]⁺ | 249.07484 |
Data sourced from a predictive profile for a derivative compound. uni.lu
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For a pure sample of this compound (C₆H₄N₄O₂), the experimental values should closely match the calculated percentages. This technique is routinely used to confirm the structure of novel pyrimidine (B1678525) derivatives. nih.gov
Table 4: Theoretical Elemental Composition of this compound (C₆H₄N₄O₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 40.03 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.24 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 31.11 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.76 |
| Total | 180.124 | 100.00 |
Future Research Directions and Challenges in Pyrimido 4,5 D Pyrimidine 2,4 1h,3h Dione Research
Elucidating Specific Molecular Interactions and Mechanisms of Action
A primary challenge in the advancement of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione-based drug candidates is the detailed elucidation of their molecular interactions. While several derivatives have been identified as potent inhibitors of key enzymes, a deeper understanding of their binding modes is crucial for rational drug design.
Future investigations should prioritize high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, to map the precise interactions between these inhibitors and their target proteins. For instance, in the context of Bruton's tyrosine kinase (BTK) inhibition, molecular docking studies have provided putative binding poses for potent derivatives. nih.gov These computational models suggest key interactions that determine both potency and selectivity, but they require experimental validation. nih.gov Similarly, for analogues targeting the epidermal growth factor receptor (EGFR), understanding the molecular basis for selectivity over wild-type EGFR is paramount. nih.gov
Mechanistic studies also need to extend beyond simple enzyme inhibition assays. Research should explore how these compounds affect downstream signaling pathways. For example, potent BTK inhibitors from this class have been shown to arrest the cell cycle in the G1 phase and inhibit the proliferation of specific cancer cell lines. nih.govresearchgate.net Further studies are needed to unravel the complete cascade of events triggered by target engagement, which will provide a more comprehensive understanding of their cellular effects.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of complex heterocyclic systems like pyrimido[4,5-d]pyrimidines often involves multi-step procedures that can be inefficient and generate significant waste. nih.gov A significant area for future research lies in the development of novel, efficient, and sustainable synthetic methodologies.
Conventional methods for synthesizing the 5,6,7,8-tetrahydrothis compound core have suffered from drawbacks like unsatisfactory yields and difficult work-up procedures. researchgate.net Modern approaches are moving towards greener and more efficient strategies. Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a powerful route to generate molecular diversity efficiently. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. atmiyauni.ac.inresearchgate.net
Catalyst Development: The exploration of novel and reusable catalysts, such as nano-catalysts, can enhance reaction efficiency and sustainability. researchgate.net
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a key goal of sustainable chemistry. atmiyauni.ac.in
Solid-Phase Synthesis: This technique facilitates the purification process and is amenable to the creation of compound libraries for high-throughput screening. researchgate.net
By focusing on these innovative synthetic strategies, chemists can accelerate the discovery of new this compound derivatives while adhering to the principles of green chemistry. atmiyauni.ac.inresearchgate.net
Development of Highly Selective and Potent Analogues
A major challenge in drug development is achieving high potency for the intended target while minimizing off-target effects. For the this compound class, future research must continue to focus on the design of analogues with superior selectivity.
For example, in cancer therapy, derivatives have been developed as third-generation EGFR inhibitors to overcome resistance caused by the T790M mutation. nih.gov The key challenge is to design molecules that potently inhibit the mutant form of EGFR while sparing the wild-type version, thereby reducing toxicity. nih.gov Similarly, when targeting BTK, selectivity against other kinases, including EGFR, is a critical parameter for a favorable safety profile. nih.gov Research has shown that specific substitutions on the pyrimido[4,5-d]pyrimidine (B13093195) core can significantly influence this selectivity. nih.govresearchgate.net
The development of selective binders for other targets, such as the methyl-lysine binding domain of Lethal 3 malignant brain tumor 1 (L3MBTL1), also represents a promising avenue. jlu.edu.cn Exploration of different positions on the scaffold, such as the 5-position, has yielded potent and selective L3MBTL1 binders, validating this scaffold's versatility. jlu.edu.cn Future work will involve extensive structure-activity relationship (SAR) studies to optimize these interactions.
Table 1: Potency and Selectivity of Key this compound Analogues
| Compound | Target | Potency (IC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Compound 20g | EGFRL858R/T790M | Significant inhibitory activity | Selective for mutant EGFR over wild-type EGFR | nih.gov |
| Compound 17 | BTK | 1.2 nM | More selective over EGFR than ibrutinib (B1684441) | nih.gov |
| Compound 18 | BTK | 0.8 nM | Comparable potency to ibrutinib (0.6 nM) | nih.gov |
| Compound 8a | L3MBTL1 | 1.21 µmol/L | Hit compound from initial screening | jlu.edu.cn |
| Compounds 8g, 8o, 8p | L3MBTL1 | Potent binders | Selective for L3MBTL1 over other Kme reader proteins | jlu.edu.cn |
Advanced Preclinical and Mechanistic Studies (Excluding Dosage)
Beyond initial potency and selectivity screening, promising candidates must undergo rigorous preclinical evaluation to understand their biological effects in more complex systems. Future research must employ a range of advanced in vitro and in vivo models to characterize the activity of new analogues.
This includes:
Cell-Based Assays: Evaluating the anti-proliferative effects across a diverse panel of human tumor cell lines is essential. nih.gov For instance, derivatives have shown significant inhibition of proliferation in Ramos and TMD8 B-cell malignancy lines. nih.govresearchgate.net
Mechanism of Action Studies: Cellular studies should investigate specific mechanisms, such as the induction of apoptosis or cell cycle arrest. nih.gov Compounds 17 and 18, for example, were found to arrest over 75% of TMD8 cells in the G1 phase. nih.govresearchgate.net
In Vivo Xenograft Models: Studies using animal models, such as mice with H1975 tumor xenografts, are critical for demonstrating anti-tumor efficacy in a living organism. nih.gov These studies provide crucial data on a compound's potential before any clinical consideration.
Novel Applications: Research is also expanding into new therapeutic areas. Recently, derivatives of the related pyrimido[4,5-d]pyrimidine scaffold have been investigated for neuroprotective properties, showing potent inhibition of Aβ1–42 self-aggregation, which is relevant to Alzheimer's disease. mdpi.com
Table 2: Summary of Preclinical and Mechanistic Findings
| Compound(s) | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| Compound 20g | H1975 xenograft mouse model | Displayed outstanding antitumor efficiency | nih.gov |
| Compounds 17 and 18 | Ramos and TMD8 cells | Significantly inhibited cell proliferation | nih.govresearchgate.net |
| Compounds 17 and 18 | TMD8 cells | Arrested 75.4% and 75.2% of cells in G1 phase, respectively | nih.govresearchgate.net |
| Compounds 4g, 4i, 4j | Aβ1–42 self-aggregation assay | Showed potent inhibition of amyloid-beta aggregation | mdpi.com |
Collaborative Research in Medicinal Chemistry and Pharmacology
The successful translation of a chemical scaffold from a laboratory curiosity to a therapeutic candidate is an inherently interdisciplinary endeavor. Future progress in the field of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones will depend heavily on robust collaborations between medicinal chemists, pharmacologists, structural biologists, and computational scientists.
The design, synthesis, and biological evaluation of these compounds often involve multiple research groups and institutions, as evidenced by published studies. nih.govnih.gov Medicinal chemists are tasked with synthesizing novel analogues and optimizing their properties. nih.gov Pharmacologists then conduct the necessary biological evaluations, from enzymatic assays to cellular and in vivo studies. nih.gov Computational chemists can provide invaluable insights through molecular modeling and simulation, helping to guide synthetic efforts. nih.gov This synergistic approach is essential to tackle the complexities of modern drug discovery and address the challenges outlined in the preceding sections. Fostering these collaborative networks will be key to accelerating the development of the next generation of therapies based on this versatile scaffold.
Q & A
What are the current synthetic methodologies for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how do they address limitations of traditional approaches?
Basic Question
this compound is typically synthesized via Multi-Component Reactions (MCRs) using 6-aminouracil as a key precursor. Traditional methods suffered from low yields (40–60%) and laborious purification . Modern approaches leverage green chemistry principles, such as ultrasonic-assisted reactions in water-THF solvent systems, achieving yields up to 85% with reduced reaction times (3 hours) . Solid-phase synthesis has also been developed, enabling modular construction of derivatives via carbamate intermediates and base-catalyzed cyclization .
Advanced Question
Recent advances focus on optimizing atom economy and catalytic efficiency . For example, SiO₂-SO₃H-catalyzed liquid-phase reactions enable one-pot synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives with >90% yield and recyclable catalysts . Challenges include managing regioselectivity in electrophilic substitutions (e.g., halogenation) and minimizing side products in MCRs. Contradictions in yield data (e.g., 50–85%) across studies highlight the need for standardized reaction monitoring (e.g., TLC, HPLC) .
How are pyrimido[4,5-d]pyrimidine derivatives designed and evaluated as EGFR inhibitors targeting resistance mutations?
Basic Question
Derivatives of this compound are designed to target EGFR T790M/L858R mutations , a common resistance mechanism in non-small cell lung cancer. Initial screening involves in vitro kinase assays to measure IC₅₀ values against mutant vs. wild-type EGFR . For example, compound 13 (Hao et al., 2018) showed IC₅₀ = 0.8 nM against EGFR<sup>T790M/L858R</sup> with >100-fold selectivity over wild-type EGFR .
Advanced Question
Advanced studies incorporate covalent warhead strategies (e.g., acrylamide groups) to irreversibly bind Cys797 in EGFR<sup>T790M</sup>. Structural modifications, such as introducing electron-withdrawing groups (e.g., Cl, F) at specific positions, enhance potency and metabolic stability . Methodological challenges include resolving discrepancies between in vitro potency and in vivo efficacy , often addressed via pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition assays) .
What analytical techniques are used to characterize the conformational behavior of pyrimido[4,5-d]pyrimidine derivatives?
Basic Question
X-ray crystallography and NMR spectroscopy are primary tools for conformational analysis. For instance, studies on ribose-functionalized derivatives revealed Watson-Crick and reverse Watson-Crick base-pairing modes in supramolecular complexes . Dynamic light scattering (DLS) and electron microscopy further elucidate aggregation behavior in solution .
Advanced Question
Advanced characterization employs variable-temperature NMR and density functional theory (DFT) to map energy barriers between conformers. For example, bifacial nucleosides derived from pyrimido[4,5-d]pyrimidine exhibit dual T/A mimicry in DNA duplexes, validated via thermal denaturation assays (ΔTm = +2–5°C) and molecular dynamics simulations . Contradictions in crystallographic vs. solution-phase data require hybrid approaches, such as solid-state NMR , to resolve .
How do structural modifications of pyrimido[4,5-d]pyrimidine derivatives impact their biological activity?
Basic Question
Substituents at positions 5, 6, and 7 critically influence bioactivity. For example:
- Phenyl groups at position 5 enhance EGFR inhibition (IC₅₀ = 12 nM) .
- Chloro or fluoro substituents improve cellular permeability and target engagement .
Advanced Question
SAR studies reveal non-linear trends in activity. For instance, replacing a methyl group with a 4-cyanophenyl moiety at position 5 increased potency 10-fold but reduced solubility, necessitating prodrug strategies . Isosteric replacements (e.g., pyrazolo for pyrimido rings) are explored to mitigate off-target effects while retaining affinity . Methodological rigor includes Free-Wilson analysis and 3D-QSAR modeling to deconvolute steric/electronic contributions .
What strategies are employed to resolve contradictions in synthetic yield and biological data across studies?
Advanced Question
Discrepancies in yield (e.g., 50% vs. 85% for MCRs) often stem from reaction scale (microscale vs. bulk) or catalyst loading (e.g., 5–20 mol% Pd/C) . For biological data, orthogonal assay validation (e.g., SPR vs. fluorescence polarization) reconciles conflicting IC₅₀ values. Contradictions in resistance profiles (e.g., EGFR<sup>T790M</sup> vs. HER2) are addressed via proteome-wide selectivity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
